Shp2/cdk4-IN-1

SHP2 inhibitor phosphatase allosteric

Researchers studying SHP2-CDK4 crosstalk in TNBC face confounding variables from multi-agent dosing, differential pharmacokinetics, and drug-drug interactions. SHP2/CDK4-IN-1 delivers coordinated dual-target inhibition in a single, orally bioavailable molecule (F=45.8%). • SHP2 IC50=4.3 nM, CDK4 IC50=18.2 nM; validated G0/G1 arrest & tumor growth inhibition in EMT6 syngeneic model. • Eliminates pharmacokinetic mismatch; simplifies experimental design for phosphatase-kinase network dissection.

Molecular Formula C33H35ClF2N10OS
Molecular Weight 693.2 g/mol
Cat. No. B15493370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShp2/cdk4-IN-1
Molecular FormulaC33H35ClF2N10OS
Molecular Weight693.2 g/mol
Structural Identifiers
SMILESCC1C(C2(CCN(CC2)C3=CN=C(C=N3)SC4=C(C(=NC=C4)NC5=NC=C(C(=N5)C6=CC7=C(C(=C6)F)N=C(N7C(C)C)C)F)Cl)CO1)N
InChIInChI=1S/C33H35ClF2N10OS/c1-17(2)46-19(4)42-29-21(35)11-20(12-23(29)46)28-22(36)13-41-32(43-28)44-31-27(34)24(5-8-38-31)48-26-15-39-25(14-40-26)45-9-6-33(7-10-45)16-47-18(3)30(33)37/h5,8,11-15,17-18,30H,6-7,9-10,16,37H2,1-4H3,(H,38,41,43,44)/t18-,30+/m0/s1
InChIKeyZDEBEWQYXJZQRS-YVGXBJCXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Shp2/cdk4-IN-1: Dual SHP2/CDK4 Inhibitor


Shp2/cdk4-IN-1 (compound 10; CAS 2924036-87-1) is a first‑in‑class, orally bioavailable dual inhibitor that simultaneously targets the protein tyrosine phosphatase SHP2 (PTPN11) and the cyclin‑dependent kinase CDK4 [1]. Developed through a fused pharmacophore strategy, it exhibits potent enzymatic inhibition with IC50 values of 4.3 nM for SHP2 and 18.2 nM for CDK4 [1]. The compound effectively induces G0/G1 cell‑cycle arrest, suppresses the proliferation of triple‑negative breast cancer (TNBC) cell lines, and demonstrates significant antitumor efficacy in a syngeneic mouse model [1]. Its unique dual‑targeting mechanism, combined with favorable pharmacokinetic properties (oral bioavailability F = 45.8%), positions Shp2/cdk4-IN-1 as a valuable molecular probe for investigating coordinated phosphatase‑kinase signaling networks in oncology research [1].

Shp2/cdk4-IN-1 Advantage over Single-Target Inhibitors


Individual SHP2 allosteric inhibitors (e.g., SHP099) or CDK4/6‑selective agents (e.g., palbociclib, ribociclib, abemaciclib) address only one node of a highly interconnected signaling network [1]. Preclinical evidence shows that combined inhibition of SHP2 and CDK4/6 yields strong synergistic antitumor effects, a principle that underlies ongoing clinical trials testing SHP2‑CDK4/6 inhibitor combinations [1]. Shp2/cdk4-IN-1 delivers both activities in a single molecule, offering a simplified experimental tool for probing dual‑pathway blockade without the confounding variables of separate drug dosing, differential pharmacokinetics, or potential drug‑drug interactions [1]. Its dual‑target mechanism, validated by Western blotting and immunohistochemistry in tumor tissues, ensures concurrent modulation of both targets within the same cellular compartment [1]. Therefore, substituting Shp2/cdk4-IN-1 with a single‑target agent fails to recapitulate the coordinated SHP2‑CDK4 inhibition required for the full biological response observed in TNBC models [1].

Shp2/cdk4-IN-1 Evidence Comparison


SHP2 Inhibitory Potency versus SHP099

Shp2/cdk4-IN-1 inhibits SHP2 with an IC50 of 4.3 nM [1]. In comparison, the widely used allosteric SHP2 inhibitor SHP099 exhibits an IC50 of 71 nM (0.071 μM) in cell‑free assays [2]. This represents a ~16‑fold improvement in enzymatic potency for the dual inhibitor against SHP2.

SHP2 inhibitor phosphatase allosteric TNBC

CDK4 Inhibition Compared to Approved CDK4/6 Inhibitors

Shp2/cdk4-IN-1 inhibits CDK4 with an IC50 of 18.2 nM [1]. For context, the FDA‑approved CDK4/6 inhibitors display the following CDK4 IC50 values: palbociclib 11 nM, ribociclib 10 nM, and abemaciclib 2 nM [2]. Thus, Shp2/cdk4-IN-1's CDK4 potency falls squarely within the therapeutic range of established clinical agents while simultaneously delivering SHP2 inhibition.

CDK4 inhibitor kinase cell cycle TNBC

Oral Bioavailability and Pharmacokinetics

Shp2/cdk4-IN-1 exhibits favorable oral pharmacokinetics in mice, with a measured oral bioavailability (F) of 45.8% [1]. This quantitative PK parameter enables oral dosing in preclinical efficacy studies, avoiding the need for parenteral administration. Many research‑grade SHP2 or CDK4 inhibitors lack reported oral bioavailability data, limiting their utility in chronic in vivo dosing regimens.

oral bioavailability pharmacokinetics in vivo TNBC

In Vivo Antitumor Efficacy in Syngeneic TNBC Model

Shp2/cdk4-IN-1 was evaluated in the EMT6 syngeneic mouse model of triple‑negative breast cancer. The compound demonstrated significant antitumor efficacy at well‑tolerated oral doses [1]. Western blot and immunohistochemical analyses confirmed dual target engagement (reduced p‑ERK and p‑Rb levels) within the tumor tissue, validating the dual‑target mechanism in vivo [1].

antitumor efficacy syngeneic mouse model EMT6 TNBC

First-in-Class Dual Target Engagement

Shp2/cdk4-IN-1 is reported as the first SHP2 and CDK4 dual inhibitor to enter the scientific literature [1]. Its dual‑target mechanism was validated through Western blotting showing simultaneous reduction of p‑ERK (SHP2 pathway) and p‑Rb (CDK4 pathway) in TNBC cells and tumor tissues [1]. Immunohistochemical analysis of treated tumors further confirmed coordinated suppression of both signaling nodes in vivo [1]. The underlying patent (WO2023071314A1) explicitly claims SHP2 and CDK4/6 dual‑target inhibitory compounds as a novel class designed to overcome resistance and poor efficacy of single‑agent therapies [2].

dual inhibitor SHP2 CDK4 first‑in‑class

Shp2/cdk4-IN-1 Experimental Applications


Preclinical Efficacy in TNBC Mouse Models

Shp2/cdk4-IN-1 is ideally suited for oral efficacy studies in syngeneic TNBC models such as EMT6, where it has demonstrated significant tumor growth inhibition and dual‑target engagement [1]. Its validated oral bioavailability (F = 45.8%) enables convenient, chronic dosing regimens without the need for parenteral administration [1].

SHP2-CDK4 Pathway Cross-Talk Studies

The compound enables simultaneous suppression of SHP2 (p‑ERK) and CDK4 (p‑Rb) signaling in a single well‑defined chemical entity [1]. This simplifies experimental design compared to combination dosing and eliminates pharmacokinetic mismatches, making it a powerful tool for dissecting phosphatase‑kinase regulatory networks in cancer cells [1].

SHP2/CDK4-Dependent Cell Line Screening

With low‑nanomolar potency against both targets (SHP2 IC50 = 4.3 nM, CDK4 IC50 = 18.2 nM) [1], Shp2/cdk4-IN-1 can be used to identify cancer cell lines that are exquisitely sensitive to dual SHP2‑CDK4 blockade, potentially guiding patient stratification strategies for future clinical development [1].

Resistance Mechanisms to SHP2 or CDK4/6 Inhibitors

Because Shp2/cdk4-IN-1 targets both pathways simultaneously, it may circumvent or delay the emergence of resistance that arises when only one node is inhibited [2]. This makes it a valuable probe for studying adaptive feedback loops and acquired resistance in long‑term cell culture models [2].

Technical Documentation Hub

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38 linked technical documents
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